

Spectroscopic Analysis of Fmoc-Thr(Bzl)-OH: A Technical Guide to NMR Data

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Compound of Interest

Compound Name: Fmoc-Thr(Bzl)-OH

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This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Fmoc-Thr(Bzl)-OH** (N- α -9-fluorenylmethoxycarbonyl-O-benzyl-L-threonine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a comprehensive resource for the characterization of this crucial building block.

Core Spectroscopic Data

The structural integrity and purity of **Fmoc-Thr(Bzl)-OH** are paramount in peptide synthesis. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of this compound. Below is a summary of the expected ^1H and ^{13}C NMR chemical shifts. These values are compiled from typical ranges for the constituent moieties and data from similar Fmoc-protected amino acids.

Table 1: ^1H NMR Spectroscopic Data for Fmoc-Thr(Bzl)-OH

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Fmoc-H (aromatic)	7.80 - 7.20	m	-
Benzyl-H (aromatic)	7.40 - 7.20	m	-
NH (amide)	~5.8 - 5.4	d	~8-10
Benzyl-CH ₂	~4.6	s	-
α -CH	~4.4	dd	~2, ~8
Fmoc-CH ₂	~4.3	m	-
Fmoc-CH	~4.2	t	~7
β -CH	~4.1	m	-
γ -CH ₃	~1.2	d	~6

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-Thr(Bzl)-OH

Carbon	Chemical Shift (δ , ppm)
C=O (carboxyl)	~173
C=O (Fmoc)	~156
Fmoc-C (aromatic)	~144, ~141, ~128, ~127, ~125, ~120
Benzyl-C (aromatic)	~138, ~128.5, ~128, ~127.5
β -C	~78
Benzyl-CH ₂	~72
Fmoc-CH ₂	~67
α -C	~59
Fmoc-CH	~47
γ -C	~20

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of NMR spectra for Fmoc-protected amino acids like **Fmoc-Thr(Bzl)-OH**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **Fmoc-Thr(Bzl)-OH**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD-d_4).
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)
- Tune and shim the spectrometer to the specific solvent and sample.
- Set the acquisition parameters for ^1H NMR, including spectral width, acquisition time, and number of scans.
- For ^{13}C NMR, set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

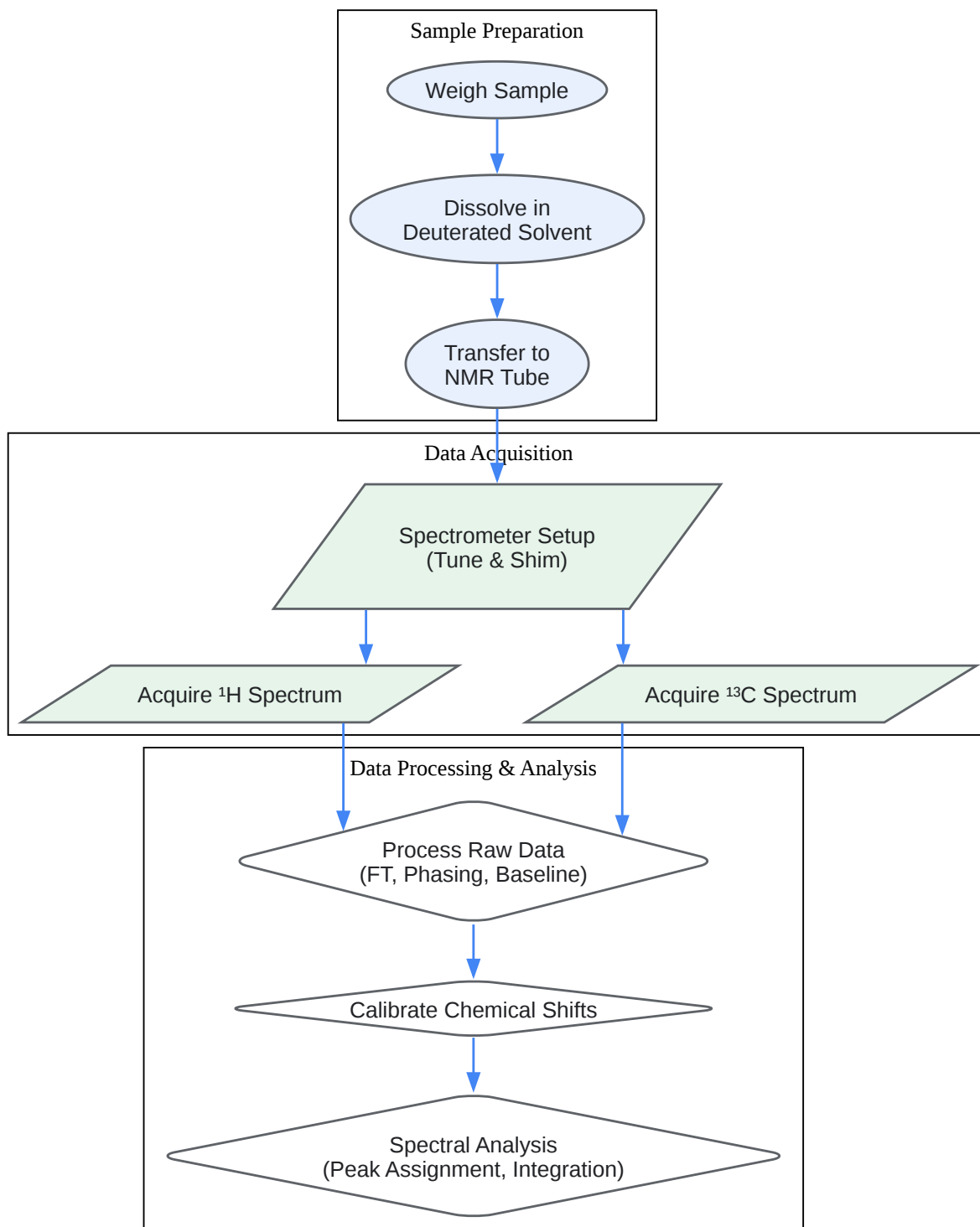
3. Data Acquisition and Processing:

- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of **Fmoc-Thr(Bzl)-OH**.



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References

- 1. scienceopen.com [scienceopen.com]
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